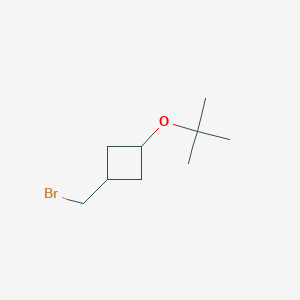
(1S,3s)-1-(bromomethyl)-3-(tert-butoxy)cyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1S,3s)-1-(bromomethyl)-3-(tert-butoxy)cyclobutane” is a cyclobutane derivative. Cyclobutane is a type of cycloalkane and is characterized by a ring of four carbon atoms. This compound has a bromomethyl group (-CH2Br) and a tert-butoxy group (-OC(CH3)3) attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the four-membered carbon ring of the cyclobutane, with the bromomethyl and tert-butoxy groups attached. The three-dimensional configuration of these groups would be determined by the (1S,3s) stereochemistry .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the bromomethyl and tert-butoxy groups. The bromine atom in the bromomethyl group is likely to be a site of reactivity due to its ability to leave as a bromide ion, a good leaving group. The tert-butoxy group may also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its molecular structure, the nature of its functional groups, and its stereochemistry. For instance, it might be expected to display different chemical behavior compared to simple cyclobutane due to the presence of the bromomethyl and tert-butoxy groups .Aplicaciones Científicas De Investigación
Biological Properties of Terpenes
Terpenes like α-terpineol have been identified to have a range of biological applications. They are known for their antioxidant, anticancer, anticonvulsant, antiulcer, antihypertensive, and anti-nociceptive properties. These compounds also find utility in enhancing skin penetration and possess insecticidal properties. Due to these varied biological activities, terpenes like α-terpineol play a significant role in therapeutic applications and are used in the pharmaceutical industry (Khaleel, Tabanca, & Buchbauer, 2018).
Therapeutic Potential of Terpenes
Another terpene, terpinolene, exhibits a wide range of biological effects, including antioxidant, larvicide, and insecticide activities. Although it shows promise for broad pharmacological applications, the underlying cellular and molecular mechanisms of its effects need further elucidation. The in vivo efficacy and safety of terpinolene also require evaluation through preclinical and clinical trials. This highlights the importance of characterizing the biological aspects and potential therapeutic benefits of natural compounds like terpinolene (Menezes et al., 2021).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(bromomethyl)-3-[(2-methylpropan-2-yl)oxy]cyclobutane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO/c1-9(2,3)11-8-4-7(5-8)6-10/h7-8H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOAYDOOCRZIFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C1)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2228651-53-2 |
Source


|
| Record name | (1s,3s)-1-(bromomethyl)-3-(tert-butoxy)cyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2403762.png)
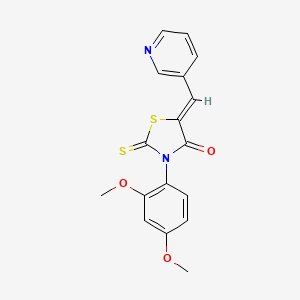

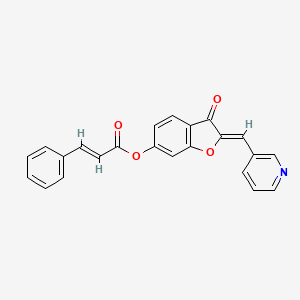
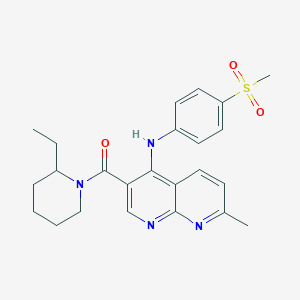
![2,2,2-Trifluoro-1-[4-hydroxy-4-(2-methanesulfonylphenyl)piperidin-1-yl]ethan-1-one](/img/structure/B2403768.png)


![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2403775.png)
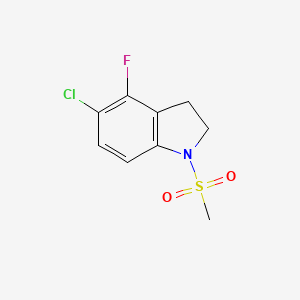
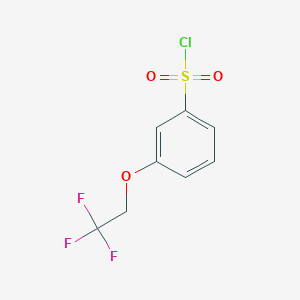
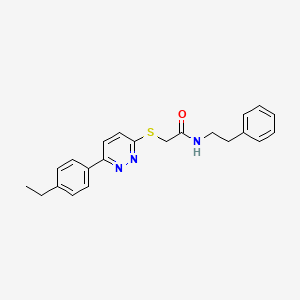
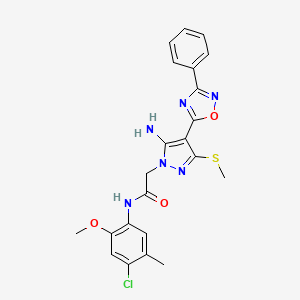
![Methyl 2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzoate](/img/structure/B2403783.png)